molecular formula C20H16O3 B5704426 2-methoxyphenyl 3-(1-naphthyl)acrylate

2-methoxyphenyl 3-(1-naphthyl)acrylate

Cat. No.: B5704426
M. Wt: 304.3 g/mol
InChI Key: GMSLDDDMPPEZLN-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyphenyl 3-(1-naphthyl)acrylate is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . . This compound is characterized by the presence of a methoxyphenyl group and a naphthyl group connected through an acrylate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyphenyl 3-(1-naphthyl)acrylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methoxyphenyl 3-(1-naphthyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate group to an alkane or alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

2-methoxyphenyl 3-(1-naphthyl)acrylate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be utilized in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxyphenyl 3-(1-naphthyl)acrylate involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenyl acrylate: Lacks the naphthyl group, making it less complex.

    3-(1-naphthyl)acrylate: Lacks the methoxyphenyl group, affecting its reactivity and applications.

Uniqueness

2-methoxyphenyl 3-(1-naphthyl)acrylate is unique due to the presence of both methoxyphenyl and naphthyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.

Properties

IUPAC Name

(2-methoxyphenyl) (E)-3-naphthalen-1-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-22-18-11-4-5-12-19(18)23-20(21)14-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-14H,1H3/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSLDDDMPPEZLN-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.